molecular formula C21H17NO B11652974 n-(9h-Fluoren-2-yl)-4-methylbenzamide CAS No. 74925-70-5

n-(9h-Fluoren-2-yl)-4-methylbenzamide

Cat. No.: B11652974
CAS No.: 74925-70-5
M. Wt: 299.4 g/mol
InChI Key: ALVVFZXNRWHKKH-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of two benzene rings fused to a central cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluoren-2-yl)-4-methylbenzamide typically involves the reaction of 9H-fluoren-2-amine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluoren-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorenyl or benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-ylmethanol derivatives.

    Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

N-(9H-Fluoren-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-2-yl)benzamide
  • 4-(9H-Fluoren-2-yl)benzoic acid
  • 9H-Fluoren-2-ylmethanol

Uniqueness

N-(9H-Fluoren-2-yl)-4-methylbenzamide is unique due to the presence of both the fluorenyl and 4-methylbenzamide moieties, which confer distinct chemical and physical properties

Properties

CAS No.

74925-70-5

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-4-methylbenzamide

InChI

InChI=1S/C21H17NO/c1-14-6-8-15(9-7-14)21(23)22-18-10-11-20-17(13-18)12-16-4-2-3-5-19(16)20/h2-11,13H,12H2,1H3,(H,22,23)

InChI Key

ALVVFZXNRWHKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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